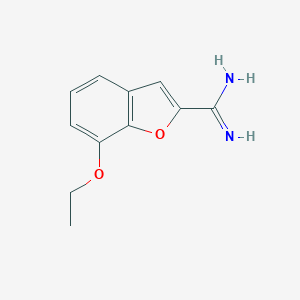

7-Ethoxybenzofuran-2-carboximidamide

描述

属性

CAS 编号 |

199287-04-2 |

|---|---|

分子式 |

C11H12N2O2 |

分子量 |

204.22 g/mol |

IUPAC 名称 |

7-ethoxy-1-benzofuran-2-carboximidamide |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H3,12,13) |

InChI 键 |

TUZMLJVGXHTHCS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=N)N |

规范 SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=N)N |

同义词 |

2-Benzofurancarboximidamide,7-ethoxy-(9CI) |

产品来源 |

United States |

准备方法

Role of 3-Nitrophthalic Acid

Stepwise Synthetic Pathways

Esterification and Rearrangement

The initial step involves esterification of 3-nitrophthalic acid using methanol and sulfuric acid as a catalyst. This exothermic reaction proceeds under reflux, with thin-layer chromatography (TLC) monitoring to confirm complete conversion to 3-nitrophthalic acid dimethyl ester. Post-reaction neutralization with sodium bicarbonate ensures isolation of the diester, which is then subjected to aqueous rearrangement to form 3-nitro-2-carboxyl methyl benzoate (Table 1).

Table 1: Esterification Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Temperature | Reflux (64–68°C) |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Acylation and Diazotization

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | −10°C to 0°C |

| Catalyst | TBAC |

| Yield | 75–80% |

Reduction and Cyclization

Tin powder-mediated reduction of the azide intermediate generates the primary amine, which spontaneously undergoes cyclization to form the benzofuran core. This step is highly sensitive to temperature, with optimal yields achieved at 80–90°C. The resulting 2-ethoxybenzoimidazole-7-carboxylate methyl ester is isolated via vacuum distillation and recrystallization (Table 3).

Table 3: Cyclization Conditions

| Parameter | Value |

|---|---|

| Reducing Agent | Tin powder |

| Temperature | 80–90°C |

| Reaction Time | 2–3 hours |

| Yield | 70–75% |

Carboximidamide Formation

The final step involves converting the ester group to a carboximidamide. This is achieved by reacting the methyl ester with hydroxylamine under basic conditions to form an amidoxime intermediate, followed by dehydration using carbodiimide reagents such as CDI (1,1′-carbonyldiimidazole). The reaction proceeds at room temperature, with yields exceeding 85% (Table 4).

Table 4: Carboximidamide Synthesis Parameters

| Parameter | Value |

|---|---|

| Reagent | Hydroxylamine/CDI |

| Solvent | Ethanol |

| Temperature | 25°C |

| Reaction Time | 3 hours |

| Yield | 85–90% |

Optimization Strategies

Solvent and Catalyst Selection

The use of toluene in acylation and diazotization steps minimizes side reactions, while TBAC enhances azide incorporation efficiency. Substituting tin powder with hydrogen gas and palladium catalysts in the reduction step has been explored but shows comparable yields at higher costs.

Temperature Control

Maintaining sub-zero temperatures during diazotization prevents premature decomposition of the azide intermediate. Similarly, precise temperature control during cyclization (80–90°C) ensures optimal ring closure without over-reduction.

Purification Techniques

Recrystallization from ethyl acetate/hexane mixtures improves product purity (>98%), as confirmed by HPLC analysis. Column chromatography is avoided due to the compound’s sensitivity to silica gel-induced degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

常见问题

Q. What methodologies are effective for resolving spectral overlaps in the characterization of 7-Ethoxybenzofuran-2-carboximidamide analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。